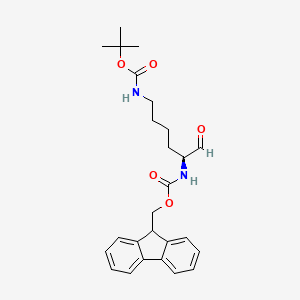

Fmoc-Lys(amino aldehyde)-Boc

Description

Propriétés

IUPAC Name |

tert-butyl N-[(5S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O5/c1-26(2,3)33-24(30)27-15-9-8-10-18(16-29)28-25(31)32-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,16,18,23H,8-10,15,17H2,1-3H3,(H,27,30)(H,28,31)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPXMECEIFEZAO-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801118517 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-1-formylpentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801118517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146803-44-3 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-1-formylpentyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146803-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-1-formylpentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801118517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling Fmoc-Lys(amino aldehyde)-Boc: A Technical Primer for Advanced Peptide Chemistry

For Immediate Release

A specialized lysine (B10760008) derivative, Fmoc-Lys(amino aldehyde)-Boc, is emerging as a critical tool for researchers and drug development professionals engaged in advanced peptide synthesis and modification. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the generation of reactive peptide crosslinkers. Characterized by its sensitivity to acid and heat, this compound facilitates innovative approaches in solid-phase peptide synthesis (SPPS).

Core Properties and Specifications

This compound, formally known as Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysin-δ-al, is a uniquely functionalized amino acid building block. The presence of a terminal aldehyde group on the lysine side chain, orthogonally protected by Fmoc and Boc groups, allows for selective deprotection and subsequent modification, making it a valuable reagent for creating complex peptide architectures.

| Property | Value | Reference |

| Molecular Weight | 452.54 g/mol | [1] |

| Chemical Formula | C26H32N2O5 | |

| General Description | Lysine derivative for solid-phase synthesis | |

| Key Characteristics | Sensitive to acid and heat |

Synthesis and Handling

The synthesis of this compound for solid-phase applications necessitates a strategic approach to protect the reactive aldehyde functionality during peptide chain elongation. A common strategy involves the use of a semicarbazone protecting group, which is stable under the conditions of Fmoc-based SPPS. The aldehyde is then regenerated on the solid support prior to its intended reaction.

Experimental Protocol: Synthesis of Fmoc-Lys(semicarbazone)-Boc

This protocol is adapted from methodologies aimed at protecting aldehyde functionalities during solid-phase synthesis.

-

Starting Material: Commercially available Fmoc-Lys(Boc)-OH is the precursor.

-

Oxidation: The carboxylic acid of Fmoc-Lys(Boc)-OH is converted to the corresponding alcohol, which is then oxidized to the aldehyde.

-

Semicarbazone Formation: The resulting aldehyde is reacted with semicarbazide (B1199961) hydrochloride in a suitable solvent system, such as a mixture of pyridine (B92270) and an organic solvent, to form the stable semicarbazone.

-

Purification: The product, Fmoc-Lys(semicarbazone)-Boc, is purified by column chromatography.

Experimental Protocol: On-Resin Regeneration of the Amino Aldehyde

This procedure outlines the regeneration of the aldehyde from its semicarbazone precursor on the solid support.

-

Peptide Synthesis: The Fmoc-Lys(semicarbazone)-Boc is incorporated into the desired peptide sequence using standard Fmoc-SPPS protocols.

-

Deprotection of Semicarbazone: Following peptide synthesis, the resin-bound peptide is treated with a solution of pyruvic acid and acetic acid in water to cleave the semicarbazone and regenerate the free aldehyde on the lysine side chain.

-

Washing: The resin is thoroughly washed with water, dimethylformamide (DMF), and dichloromethane (B109758) (DCM) to remove excess reagents.

-

Further Modification: The peptide with the now-exposed amino aldehyde is ready for subsequent reactions, such as crosslinking.

Applications in Peptide Crosslinking

A primary application of this compound is in the synthesis of peptide-based crosslinkers. The aldehyde group provides a reactive handle for various ligation chemistries, enabling the formation of well-defined and stable linkages between peptide chains or with other molecules.

Experimental Protocol: Synthesis of a Reactive Peptide Crosslinker

The following is a generalized workflow for creating a peptide crosslinker using this compound, based on the strategy described by He and Jabbari (2006).

-

Peptide Synthesis: A peptide sequence is synthesized on a solid support using standard Fmoc chemistry. Fmoc-Lys(semicarbazone)-Boc is incorporated at the desired position.

-

Selective Deprotection: The N-terminal Fmoc group is removed using a standard piperidine/DMF solution.

-

Aldehyde Regeneration: The semicarbazone protecting group on the lysine side chain is removed as described previously to yield the free amino aldehyde.

-

Crosslinking Reaction: The resin-bound peptide, now possessing a reactive N-terminal amine and a side-chain aldehyde, can be subjected to various crosslinking reactions. For instance, reductive amination with another amine-containing molecule can form a stable secondary amine linkage.

-

Cleavage and Purification: The final crosslinked peptide is cleaved from the resin and purified using standard procedures, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow and Diagrams

The synthesis and application of this compound in creating a peptide crosslinker can be visualized as a multi-step process involving protection, incorporation, deprotection, and reaction.

References

Unraveling Fmoc-Lys(amino aldehyde)-Boc: A Technical Guide for Advanced Research

An In-depth Examination of a Reactive Lysine (B10760008) Derivative and its Role in Peptide Chemistry

For researchers, scientists, and professionals in drug development, the precise control of reactive functional groups in peptide synthesis is paramount. The compound "Fmoc-Lys(amino aldehyde)-Boc" represents a specialized and reactive derivative of lysine, crucial for applications such as peptide crosslinking. This technical guide elucidates the nature of this compound, drawing from available scientific literature, and provides a comprehensive overview of its context within advanced peptide synthesis.

Deciphering the Chemical Identity of this compound

The nomenclature "this compound" suggests a lysine residue with three key modifications:

-

Nα-Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group on the alpha-amino group, standard for solid-phase peptide synthesis (SPPS).

-

(amino aldehyde) on the side chain: This indicates that the epsilon-amino group of the lysine side chain has been converted into or derivatized with an aldehyde functionality. Aldehydes are highly reactive electrophiles, making them valuable for forming covalent bonds with nucleophiles.

-

Boc (tert-butyloxycarbonyl): An acid-labile protecting group. Its position in the structure as named is ambiguous without further clarification from primary literature.

The primary reference mentioning a compound by a similar name, "this compound," describes it as a lysine derivative that is highly sensitive to acid and heat and is utilized in solid-phase synthesis. The context of this reference is the creation of reactive peptide crosslinkers.

It is crucial to note that "this compound" is not a standard, commercially available reagent. Its preparation is likely a multi-step process starting from a more common protected lysine derivative, such as Nα-Fmoc-Nε-Boc-L-lysine. The synthesis would involve the selective deprotection of the ε-amino group, followed by a reaction to introduce the aldehyde functionality.

Physicochemical Properties and Handling

Due to the reactive nature of the aldehyde group, this compound is expected to have limited stability. The compound is reported to be sensitive to both acid and heat.

| Property | Value | Citation |

| Description | A lysine derivative used in solid-phase synthesis. | [1] |

| Sensitivity | Sensitive to acid and heat. | [1] |

Table 1: Physicochemical properties of this compound.

Given its reactivity, this compound would likely be synthesized in situ or used immediately after preparation. Proper handling under inert and anhydrous conditions would be essential to prevent degradation or unwanted side reactions.

Synthesis and Experimental Protocols

General Protocol for the Oxidation of a Protected Amino Alcohol to an Amino Aldehyde

This protocol is a generalized procedure and would require optimization for the specific substrate.

Materials:

-

Nα-Fmoc-Nε-Boc-L-lysinol

-

Dess-Martin periodinane (DMP) or other mild oxidizing agent (e.g., pyridinium (B92312) chlorochromate - PCC)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Sodium bicarbonate (saturated solution)

-

Sodium thiosulfate (B1220275) (saturated solution)

-

Anhydrous magnesium sulfate

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve Nα-Fmoc-Nε-Boc-L-lysinol in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add Dess-Martin periodinane (approximately 1.5 equivalents) to the solution in one portion.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate.

-

Stir vigorously until the solid dissolves.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product, this compound, should be used immediately without further purification if possible, due to its potential instability. If purification is necessary, flash chromatography on silica (B1680970) gel with a suitable eluent system may be attempted, though care must be taken to minimize exposure to silica, which can be acidic.

Visualization of the Synthetic Pathway and Application Workflow

The following diagrams illustrate the conceptual synthetic pathway and a potential application workflow for a reactive peptide crosslinker.

Caption: Conceptual synthesis of a lysine aldehyde derivative.

Caption: Workflow for utilizing a reactive peptide aldehyde.

Applications in Research and Drug Development

The primary application of a lysine derivative containing a reactive aldehyde is in bioconjugation and the synthesis of complex peptide structures.

-

Peptide Crosslinking: The aldehyde can react with nucleophilic side chains of other amino acids (such as the ε-amino group of another lysine or the sulfhydryl group of cysteine) to form stable covalent bonds, leading to the formation of cyclic or branched peptides.

-

Bioconjugation: Peptides containing an aldehyde functionality can be site-specifically conjugated to other molecules, such as proteins, antibodies, or small-molecule drugs that possess a compatible nucleophilic group (e.g., a hydrazide or an aminooxy group to form a hydrazone or oxime linkage, respectively).

-

Drug Delivery: The reactive handle provided by the aldehyde can be used to attach the peptide to a drug delivery vehicle, such as a nanoparticle or a polymer.

Conclusion

This compound represents a specialized and highly reactive building block for advanced peptide synthesis. While not a standard off-the-shelf reagent, its conceptual structure highlights the sophisticated chemical strategies employed by researchers to create peptides with novel functionalities. A thorough understanding of its synthesis, handling, and reactivity is essential for its successful application in the development of innovative peptide-based therapeutics and research tools. Further investigation into the primary literature is recommended for researchers intending to synthesize and utilize such reactive intermediates.

References

An In-depth Technical Guide to Fmoc-Lys(amino aldehyde)-Boc: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Lysine(amino aldehyde)-Boc is a specialized derivative of the amino acid lysine (B10760008), incorporating an aldehyde functional group. This modification makes it a valuable reagent in bioconjugation, peptide modification, and the synthesis of complex biomolecules. The presence of the α-amino group protected by a base-labile Fmoc (Fluorenylmethyloxycarbonyl) group and the ε-amino group protected by an acid-labile Boc (tert-Butoxycarbonyl) group allows for orthogonal deprotection strategies, enabling site-specific modifications. This guide provides a comprehensive overview of the properties, synthesis, and handling of this reactive compound.

Physicochemical Properties

Fmoc-Lys(amino aldehyde)-Boc is a lysine derivative that is highly sensitive to both acidic conditions and heat.[1] Proper storage and handling are crucial to prevent its degradation.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₂N₂O₅ | [1] |

| Molecular Weight | 452.54 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and DCM | Inferred from similar compounds |

| Stability | Sensitive to acid and heat | [1] |

| Storage | Store at -20°C under an inert atmosphere | Recommended for reactive aldehydes |

Synthesis of this compound

Therefore, a proposed synthetic route is presented here, based on well-established methods for the conversion of protected amino acids to their corresponding aldehydes. This two-step process involves the reduction of the carboxylic acid of the readily available precursor, Fmoc-Lys(Boc)-OH, to the corresponding alcohol, followed by a mild oxidation to the aldehyde.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Reduction of Fmoc-Lys(Boc)-OH to Fmoc-Lys(Boc)-ol

This protocol is adapted from standard procedures for the reduction of N-protected amino acids.

-

Materials:

-

Fmoc-Lys(Boc)-OH

-

Anhydrous Tetrahydrofuran (THF)

-

Borane-tetrahydrofuran complex solution (1 M in THF)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve Fmoc-Lys(Boc)-OH in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the borane-THF complex solution dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0°C and cautiously quench the excess borane (B79455) by the slow, dropwise addition of methanol until gas evolution ceases.

-

Remove the solvents under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-Lys(Boc)-ol.

-

Purify the product by flash column chromatography on silica (B1680970) gel.

-

Step 2: Oxidation of Fmoc-Lys(Boc)-ol to this compound

This protocol is based on the widely used Dess-Martin periodinane oxidation of primary alcohols to aldehydes.[4]

-

Materials:

-

Fmoc-Lys(Boc)-ol

-

Anhydrous Dichloromethane (DCM)

-

Dess-Martin Periodinane (DMP)

-

Saturated aqueous sodium bicarbonate solution

-

Sodium thiosulfate

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve Fmoc-Lys(Boc)-ol in anhydrous DCM under an inert atmosphere.

-

Add Dess-Martin Periodinane to the solution and stir at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Stir vigorously until the layers become clear.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Due to its reactivity, it is often recommended to use the crude product immediately in the next step or to purify it quickly by flash chromatography, taking care to avoid prolonged exposure to silica gel which can be acidic.

-

Stability and Handling

Amino aldehydes are known to be prone to oxidation, polymerization, and racemization. Therefore, this compound should be handled with care.

-

Storage: Store at low temperatures (-20°C or below) under an inert atmosphere (argon or nitrogen).

-

Handling: Use anhydrous solvents and inert atmosphere conditions during reactions. Avoid exposure to strong acids, bases, and oxidizing agents. It is advisable to use the compound as fresh as possible after synthesis or purification.

Applications in Research and Development

The aldehyde functionality of this compound makes it a versatile tool for various bioconjugation techniques.

Schiff Base Formation and Reductive Amination

The aldehyde group can readily react with primary amines (e.g., the N-terminus of a peptide or the side chain of a lysine residue) to form a Schiff base (imine). This reversible linkage can be stabilized by reduction with a mild reducing agent, such as sodium cyanoborohydride, to form a stable secondary amine bond.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]

- 3. Synthesis of peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Fmoc-Lys(amino aldehyde)-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Fmoc-Nε-Boc-L-lysin-ε-al, commonly referred to as Fmoc-Lys(amino aldehyde)-Boc, is a specialized amino acid derivative designed for advanced applications in peptide chemistry and drug development. The incorporation of a reactive aldehyde functionality on the lysine (B10760008) side chain, while the α-amino and ε-amino groups are orthogonally protected, provides a powerful tool for site-specific peptide modification, cyclization, and the synthesis of complex peptide conjugates. This guide details the synthesis, properties, and applications of this versatile building block.

While a specific CAS number for this compound is not readily found in major chemical databases, its synthesis and utility can be inferred from established methods for the preparation and application of N-protected amino aldehydes. The aldehyde group is known for its high reactivity, which makes this compound particularly useful for chemoselective ligations. However, this reactivity also contributes to its sensitivity to acidic conditions and heat.

Synthesis of this compound

The most plausible synthetic route to this compound starts from the commercially available and widely used Fmoc-Lys(Boc)-OH. The synthesis involves a two-step process: the reduction of the carboxylic acid to a primary alcohol, followed by the selective oxidation of the alcohol to the corresponding aldehyde.

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Reduction of Fmoc-Lys(Boc)-OH to Fmoc-Lys(Boc)-ol

A common method for the reduction of a carboxylic acid to an alcohol in the presence of other sensitive functional groups is through the use of borane (B79455) reagents.

-

Materials:

-

Fmoc-Lys(Boc)-OH

-

Borane tetrahydrofuran (B95107) complex solution (BH₃·THF, 1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (B129727) (MeOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

Dissolve Fmoc-Lys(Boc)-OH (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C in an ice bath.

-

Slowly add BH₃·THF solution (2-3 equivalents) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow dropwise addition of methanol until gas evolution ceases.

-

Remove the solvents under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield Fmoc-Lys(Boc)-ol.

-

Step 2: Oxidation of Fmoc-Lys(Boc)-ol to this compound

The oxidation of the primary alcohol to the aldehyde can be achieved using several mild oxidation reagents to avoid over-oxidation to a carboxylic acid. The Dess-Martin periodinane (DMP) oxidation is a widely used and effective method.[1][2]

-

Materials:

-

Fmoc-Lys(Boc)-ol

-

Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve Fmoc-Lys(Boc)-ol (1 equivalent) in anhydrous DCM under an inert atmosphere.

-

Add Dess-Martin periodinane (1.2-1.5 equivalents) to the solution in one portion at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring its progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously until the layers are clear.

-

Separate the organic layer and wash it with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting this compound is often used in the next step without further purification due to its sensitivity. If necessary, purification can be attempted by rapid silica gel chromatography.

-

Properties and Stability

N-protected amino aldehydes are known to be sensitive compounds. Their stability is influenced by several factors.

| Property | Observation |

| Physical State | Typically an amorphous solid or a viscous oil. |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and dimethylformamide. |

| Stability | Prone to racemization, especially under basic or acidic conditions. The aldehyde functionality can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. It is also sensitive to heat. |

| Storage | Should be stored under an inert atmosphere at low temperatures (-20 °C is recommended) and used as soon as possible after preparation. |

Applications in Peptide Chemistry

The aldehyde functionality on the lysine side chain of this compound is a versatile handle for various chemoselective ligation and modification strategies.

Reductive Amination for Peptide Cross-linking and Labeling

The aldehyde can react with a primary amine (e.g., the N-terminus of a peptide or the ε-amino group of another lysine residue) to form a Schiff base, which can then be reduced to a stable secondary amine linkage. This is a powerful method for creating branched peptides, cyclic peptides, or for conjugating labels such as fluorescent dyes or biotin.

Caption: Workflow for peptide modification via reductive amination.

Oxime and Hydrazone Ligation

The aldehyde group reacts chemoselectively with aminooxy or hydrazine-functionalized molecules to form stable oxime or hydrazone linkages, respectively. This type of "click chemistry" is highly efficient and proceeds under mild, aqueous conditions, making it ideal for bioconjugation.

Pictet-Spengler Ligation

The aldehyde can participate in Pictet-Spengler reactions with N-terminal tryptophan or histidine residues to form new heterocyclic ring systems, enabling the synthesis of complex, constrained peptide architectures.

Conclusion

This compound is a valuable, albeit sensitive, building block for chemical biologists and peptide chemists. Its ability to undergo chemoselective ligations opens up a wide range of possibilities for synthesizing modified peptides with enhanced properties or novel functionalities. Careful handling and optimized reaction conditions are crucial for the successful application of this versatile reagent.

References

Orthogonal Protection Strategy for Lysine in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the precise assembly of amino acids into complex peptides is paramount. This is particularly crucial in drug development and biomedical research, where the synthesis of modified peptides such as branched, cyclic, or conjugated molecules is often required. The ε-amino group of lysine (B10760008) is a key functional handle for such modifications, necessitating a robust and selective protection strategy. This technical guide provides a comprehensive overview of orthogonal protection strategies for lysine in SPPS, focusing on the chemical properties, deprotection kinetics, and detailed experimental protocols for the most commonly employed protecting groups.

The Principle of Orthogonality in SPPS

The core of modern peptide synthesis lies in the concept of orthogonality. An orthogonal protection scheme employs a set of protecting groups that are removable under distinct chemical conditions, allowing for the selective deprotection of one functional group in the presence of others.[1] In the context of Fmoc-based SPPS, this typically involves three layers of protection:

-

Temporary Nα-Fmoc group: Labile to basic conditions (e.g., piperidine), removed at each cycle of amino acid addition.

-

Permanent side-chain protecting groups (e.g., Boc, tBu): Stable to the basic conditions of Fmoc removal but cleaved by strong acid (e.g., TFA) during the final cleavage from the resin.

-

Semi-permanent, orthogonal side-chain protecting groups: Stable to both base (for Fmoc removal) and strong acid (for final cleavage), but removable by a unique, third set of conditions. This allows for selective on-resin modification of specific amino acid side chains.

For lysine, the use of such a semi-permanent orthogonal protecting group on its ε-amino group is essential for synthesizing complex peptide architectures.

Key Orthogonal Protecting Groups for Lysine

A variety of protecting groups have been developed for the orthogonal protection of the lysine side chain in Fmoc-SPPS. The choice of protecting group is dictated by the desired on-resin modification and the overall synthetic strategy. The most common and versatile of these are the Mtt, ivDde, and Alloc groups.

The Trityl-Based Family: Mtt and Mmt

The 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups are highly acid-labile protecting groups. Their extreme sensitivity to dilute acid allows for their selective removal in the presence of more robust acid-labile groups like Boc and tBu.[2][3]

-

Mtt (4-methyltrityl): Cleaved by very mild acidic conditions, typically 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[2] This allows for the selective deprotection of the lysine side chain while the peptide remains attached to the resin and other acid-labile protecting groups are retained.

-

Mmt (4-methoxytrityl): Even more acid-labile than Mtt.[4] This enhanced lability can be advantageous for very sensitive peptides but requires careful handling to prevent premature deprotection.

The Hydrazine-Labile Family: Dde and ivDde

The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) groups are removable under mild, non-acidic conditions using hydrazine (B178648).[5]

-

Dde: While effective, the Dde group has been reported to be susceptible to migration to an unprotected lysine side chain, particularly during Fmoc removal with piperidine (B6355638).[4]

-

ivDde: The more sterically hindered ivDde group was developed to overcome the migration issue associated with Dde.[4] It is more stable during prolonged syntheses and is the preferred choice for hydrazine-labile protection.[5]

The Palladium-Catalyzed Group: Alloc

The allyloxycarbonyl (Alloc) group is stable to both the acidic and basic conditions used in Fmoc-SPPS. Its removal is achieved under neutral conditions via a palladium(0)-catalyzed reaction in the presence of a scavenger.[6] This provides a truly orthogonal deprotection strategy, compatible with a wide range of other protecting groups.

Quantitative Data on Lysine Protecting Groups

The selection of an appropriate protecting group is a critical step in the design of a synthetic strategy. The following tables summarize key quantitative data for the most common orthogonal protecting groups for lysine.

| Protecting Group | Cleavage Conditions | Stability to 20% Piperidine/DMF | Stability to 95% TFA |

| Boc | Strong Acid (e.g., 50-95% TFA) | Stable | Labile |

| Mtt | Mild Acid (e.g., 1-2% TFA in DCM) | Stable | Labile |

| Mmt | Very Mild Acid (e.g., AcOH/TFE/DCM) | Stable | Labile |

| ivDde | 2-5% Hydrazine in DMF | Stable | Stable |

| Alloc | Pd(0) catalyst and scavenger | Stable | Stable |

Table 1: General Cleavage Conditions and Stability of Lysine Protecting Groups.

| Protecting Group | Deprotection Conditions | Time | Extent of Cleavage | Reference |

| Mmt | Acetic acid:Trifluoroethanol:DCM (1:1:8) | 30 min | 75-80% | [4] |

| Mtt | Acetic acid:Trifluoroethanol:DCM (1:1:8) | 30 min | 3-8% | [4] |

| ivDde | 2% Hydrazine in DMF | 3 x 3 min | ~50% | [7] |

| ivDde | 4% Hydrazine in DMF | 3 x 3 min | Nearly complete | [7] |

Table 2: Comparative Cleavage Kinetics of Lysine Protecting Groups.

| Protecting Group Strategy | Peptide Synthesized | Crude Purity | Reference |

| Lys(Mmt) | gp41(659–671) branched variant | 79% | [8] |

| Lys(Alloc) | gp41(659–671) branched variant | 82% | [8] |

| Lys(ivDde) | gp41(659–671) branched variant | 93% | [8] |

Table 3: Purity of Branched Peptides Synthesized Using Different Orthogonal Protection Strategies.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for the successful implementation of orthogonal protection strategies. The following sections provide step-by-step methodologies for the incorporation and selective deprotection of Mtt, ivDde, and Alloc protecting groups on the lysine side chain.

Protocol 1: Incorporation of Fmoc-Lys(Protecting Group)-OH

This protocol describes the general procedure for coupling an Fmoc-protected lysine with an orthogonal side-chain protecting group during SPPS.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 1-2 hours in a suitable reaction vessel.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF. Agitate the mixture for 5-10 minutes at room temperature. Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

-

Washing: Wash the resin thoroughly with DMF (3 x 1 min).

-

Coupling:

-

Prepare the activation solution: In a separate vial, dissolve Fmoc-Lys(Protecting Group)-OH (3-5 equivalents), a coupling agent such as HBTU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.

-

Add the activation mixture to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 10-15 minutes.

-

Washing: Wash the resin with DMF and DCM. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Selective On-Resin Deprotection of Lys(Mtt)

This protocol outlines the selective removal of the Mtt group from a lysine side chain.

-

Resin Preparation: After assembly of the peptide chain, wash the peptide-resin with DCM (5 x 1 min).

-

Deprotection Cocktail Preparation: Prepare a solution of 1-2% Trifluoroacetic acid (TFA) and 1-5% Triisopropylsilane (TIS) as a scavenger in DCM.

-

Cleavage Reaction: Add the deprotection cocktail to the resin. Agitate the mixture at room temperature. The reaction progress can be monitored by the appearance of a yellow color due to the released trityl cation.

-

Reaction Time: The reaction is typically complete within 2-10 minutes, performed in several short cycles (e.g., 5 x 2 min).

-

Washing: Drain the reaction mixture. Wash the resin extensively with DCM (5x), DMF (5x), and a neutralizing solution of 10% DIPEA in DMF (2 x 5 min) to remove any residual acid. Finally, wash with DMF and DCM again to prepare for the subsequent on-resin modification.

Protocol 3: Selective On-Resin Deprotection of Lys(ivDde)

This protocol describes the selective removal of the ivDde group using hydrazine.

-

Resin Preparation: Wash the fully assembled, Nα-Fmoc protected peptide-resin with DMF (5 x 1 min).

-

Deprotection Cocktail Preparation: Prepare a solution of 2-5% hydrazine monohydrate in DMF. Note: Higher concentrations of hydrazine may be required for difficult sequences, but can also lead to side reactions.[9]

-

Cleavage Reaction: Add the hydrazine solution to the resin. Agitate the mixture at room temperature.

-

Reaction Time: The reaction is typically performed in short, repeated cycles (e.g., 3 x 3-10 minutes).[7][9] The progress of the deprotection can be monitored spectrophotometrically by the absorbance of the indazole byproduct at 290 nm.[5]

-

Washing: Drain the reaction mixture. Wash the resin extensively with DMF (5x) and DCM (5x) to remove all traces of hydrazine and the cleavage byproducts. The resin is now ready for subsequent modification.

Protocol 4: Selective On-Resin Deprotection of Lys(Alloc)

This protocol details the palladium(0)-catalyzed removal of the Alloc group.

-

Resin Preparation: Wash the fully assembled, Nα-Fmoc protected peptide-resin with anhydrous, degassed DCM (5 x 1 min).

-

Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.25 equivalents relative to resin loading), in DCM. Add a scavenger, such as Phenylsilane (PhSiH₃) (20-40 equivalents).

-

Cleavage Reaction: Add the deprotection cocktail to the resin. Agitate the mixture under an inert atmosphere for 30-60 minutes at room temperature. The reaction may turn from colorless to yellow/orange.

-

Reaction Repetition: For complete deprotection, it is often necessary to drain the solution and repeat the treatment with a fresh batch of the deprotection cocktail.

-

Washing: Drain the reaction mixture. Wash the resin extensively with DCM (5x), DMF (5x), a solution of 0.5% DIPEA in DMF to scavenge residual palladium, and finally with DMF and DCM again.

Visualizing Orthogonal Strategies

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical relationships and workflows in orthogonal SPPS.

References

- 1. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 6. benchchem.com [benchchem.com]

- 7. biotage.com [biotage.com]

- 8. kohan.com.tw [kohan.com.tw]

- 9. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architect's Choice: A Technical Guide to Fmoc and Boc Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, influencing yield, purity, and the feasibility of synthesizing complex peptide sequences. This technical guide provides an in-depth analysis of the two most prominent α-amino protecting group strategies: Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc). We will delve into the core chemical principles, compare their performance metrics, and provide detailed experimental protocols to inform and guide researchers in their synthetic endeavors.

Core Principles: Orthogonality and Deprotection Chemistry

The foundation of modern solid-phase peptide synthesis (SPPS) lies in the principle of orthogonality, which allows for the selective removal of one type of protecting group in the presence of others.[1] This is achieved by employing protecting groups that are labile under distinct chemical conditions.[2] The choice between the Fmoc and Boc strategies fundamentally dictates the entire synthetic approach, from resin selection to the final cleavage of the peptide from the solid support.

The Fmoc Strategy: This approach utilizes the base-labile Fmoc group for the temporary protection of the α-amino group.[] Deprotection is typically achieved using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[1][4] The side-chain protecting groups are acid-labile, commonly tert-butyl (tBu) based, and are removed during the final cleavage step with a strong acid, such as trifluoroacetic acid (TFA).[5][6] This orthogonality, where the Nα-protecting group is removed by a base and the side-chain protecting groups by an acid, is a key advantage of the Fmoc strategy.[]

The Boc Strategy: As a more traditional method, the Boc strategy employs the acid-labile Boc group for Nα-protection.[] The removal of the Boc group is accomplished with a moderately strong acid, typically TFA in dichloromethane (B109758) (DCM).[6][8] The side-chain protecting groups are based on the benzyl (B1604629) (Bzl) group and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage.[9][10] This difference in acid lability between the Boc and benzyl groups provides a degree of selectivity, though it is not a truly orthogonal system.[6]

Quantitative Performance Comparison

The selection of a protecting group strategy directly impacts the efficiency and outcome of peptide synthesis. The following table summarizes key quantitative and qualitative performance metrics for the Fmoc and Boc methodologies.

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Deprotection Reagent | 20% Piperidine in DMF | 25-50% Trifluoroacetic Acid (TFA) in DCM |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl) |

| Final Cleavage Reagent | Trifluoroacetic Acid (TFA) | Hydrofluoric Acid (HF) or TFMSA |

| Orthogonality | Fully Orthogonal[6][] | Partial (both acid-labile)[10] |

| Typical Coupling Yield | Generally high, often exceeding 99% per step[][11] | High, but can be affected by aggregation in long sequences[11] |

| Typical Peptide Purity | High, benefits from milder deprotection[10] | High, but harsh final cleavage can generate byproducts[10][11] |

| Automation Friendliness | Highly amenable to automation[][10] | Less common in modern automated synthesizers[12] |

| Safety Considerations | Avoids the use of highly corrosive and toxic HF[10] | Requires specialized equipment for handling HF[9][13] |

Chemical Mechanisms and Workflows

To visualize the distinct chemical pathways and experimental sequences of the Fmoc and Boc strategies, the following diagrams illustrate their respective deprotection mechanisms and the overall solid-phase peptide synthesis workflow.

Deprotection Mechanisms

Caption: Fmoc deprotection via a base-catalyzed β-elimination reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

A Technical Guide to Chemoselective Ligation Chemistry: Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles of chemoselective ligation, a set of powerful chemical reactions that enable the precise joining of molecular fragments in complex environments. These techniques have become indispensable in chemical biology, drug development, and materials science, allowing for the synthesis of complex proteins, the development of antibody-drug conjugates (ADCs), and the labeling of biomolecules in living systems.

Introduction to Chemoselective Ligation

Chemoselective ligation refers to any chemical reaction that selectively forms a covalent bond between two functional groups in the presence of many other potentially reactive groups.[1][2] An ideal chemoselective reaction proceeds in high yield under mild, typically aqueous conditions, without the need for protecting groups, and generates a stable, well-defined product.

A crucial subset of chemoselective chemistry is bioorthogonal chemistry . Coined by Carolyn R. Bertozzi, this term describes reactions whose participating functional groups are abiotic; they do not interact or interfere with native biological processes within living organisms.[3][] This unique characteristic allows chemists to "click" molecules together in the complex milieu of a cell or even a whole organism, providing a powerful tool for in vivo imaging, tracking, and drug delivery.[3][5]

Key criteria for a bioorthogonal reaction include:

-

High Selectivity: The reactive partners must only react with each other, ignoring the vast array of endogenous functional groups like amines and thiols.[3][5]

-

Favorable Kinetics: The reaction must be fast enough to proceed at the low concentrations typical of biological systems.[][5]

-

Biocompatibility: The reactants, catalyst (if any), and the resulting linkage must be non-toxic and not perturb the biological system under study.[5][6]

-

Stability: The newly formed covalent bond must be stable in a physiological environment.[6][7]

Major Classes of Chemoselective Ligation Reactions

Several robust ligation chemistries have been developed, each with unique mechanisms, kinetics, and applications. The choice of ligation strategy depends on the specific context, such as the nature of the molecules to be joined, the required reaction speed, and whether the reaction needs to be performed in a living system.

Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the assembly of large polypeptides from smaller, unprotected peptide fragments.[8] The reaction occurs between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue.[8][9] The process is highly chemoselective and proceeds in aqueous solution at neutral pH, resulting in the formation of a native peptide bond at the ligation site.[8][9]

Mechanism: The reaction proceeds via a two-step mechanism.[8][9] First, a reversible transthioesterification occurs where the thiol of the N-terminal cysteine attacks the C-terminal thioester, forming a thioester-linked intermediate.[9] This is followed by a rapid, irreversible intramolecular S-to-N acyl shift, which rearranges the intermediate to form a stable, native amide bond.[9] Thiol additives like 4-mercaptophenylacetic acid (MPAA) are often used to catalyze the initial exchange.[10]

Staudinger Ligation

Developed as one of the first bioorthogonal reactions, the Staudinger ligation forms an amide bond from the reaction of an azide (B81097) with a specifically engineered triarylphosphine.[11] In its classic form, an azide reacts with a phosphine (B1218219) bearing an ortho-ester group.[11] The initial Staudinger reaction forms an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield a stable amide linkage and a phosphine oxide byproduct.[7][12] The "traceless" version of this reaction was later developed to avoid the incorporation of the phosphine oxide into the final product.[7][12]

Click Chemistry: SPAAC and CuAAC

The term "click chemistry" describes a class of reactions that are modular, wide in scope, high-yielding, and generate inoffensive byproducts. The premier example is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is extremely efficient and high-yielding but requires a copper(I) catalyst, which is toxic to living systems, limiting its bioorthogonal applications.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of CuAAC, SPAAC was developed. This reaction uses a strained cyclooctyne (B158145) (e.g., BCN, DBCO) that reacts readily with azides without the need for a metal catalyst.[5][6] The release of ring strain provides the driving force for the reaction, making it an ideal tool for in vivo bioconjugation.[5][6]

Oxime and Hydrazone Ligation

This class of reactions involves the condensation of an aldehyde or ketone with an aminooxy or hydrazide functional group, respectively, to form a stable C=N bond (an oxime or hydrazone).[13] These reactions are typically fastest at a slightly acidic pH (4-5) but can proceed at neutral pH, often accelerated by catalysts like aniline (B41778).[13][14] A key feature is their potential reversibility under acidic conditions, which can be exploited for drug release applications.[14]

Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation

The IEDDA reaction, particularly between a tetrazine and a strained alkene (like trans-cyclooctene, TCO), is one of the fastest bioorthogonal reactions known to date.[15] The reaction is driven by the unique electronic properties of the electron-poor tetrazine (diene) and the electron-rich strained alkene (dienophile).[15] It proceeds rapidly and irreversibly, releasing nitrogen gas as the only byproduct, making it exceptionally well-suited for applications requiring rapid labeling at very low concentrations.[15]

Quantitative Data Comparison

The efficacy of a ligation reaction, especially for biological applications, is often determined by its speed. The second-order rate constant (k₂) is a critical parameter for comparing different chemistries, as it reflects how quickly the product is formed at given reactant concentrations. A higher k₂ value indicates a faster reaction.

| Ligation Chemistry | Reactant 1 | Reactant 2 | Catalyst/Conditions | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| IEDDA Ligation | Tetrazine | trans-Cyclooctene (TCO) | None (Bioorthogonal) | ~10³ - 10⁶ |

| SPAAC (Click Chemistry) | Azide | DBCO (Cyclooctyne) | None (Bioorthogonal) | ~10⁻¹ - 1 |

| SPAAC (Click Chemistry) | Azide | BCN (Cyclooctyne) | None (Bioorthogonal) | ~10⁻² - 10⁻¹ |

| Oxime Ligation | Aldehyde | Aminooxy | Aniline catalyst, pH 7 | ~10¹ - 10³[14] |

| Hydrazone Ligation | Aldehyde | Hydrazide | Aniline catalyst, pH 7 | ~10² - 10³[14] |

| Staudinger Ligation (Traceless) | Azide | Phosphinothioester | None (Bioorthogonal) | ~10⁻² - 10⁻³[7][12][16] |

| Native Chemical Ligation (NCL) | Peptide-Thioester | N-terminal Cysteine-Peptide | Thiol catalyst (MPAA), pH 7 | ~10⁻¹ - 10¹ (highly sequence-dependent)[17][18] |

Note: Rate constants are approximate and can vary significantly based on the specific substrates, solvent, temperature, and pH.

Detailed Experimental Protocols

The following protocols provide generalized step-by-step procedures for three common chemoselective ligation reactions. Researchers should optimize concentrations, reaction times, and purification methods for their specific system.

Protocol: Native Chemical Ligation (NCL) of Two Peptides

This protocol describes the general procedure for ligating a peptide with a C-terminal thioester to a peptide with an N-terminal cysteine.[9]

-

Peptide Preparation:

-

Synthesize and purify the two peptide fragments (Peptide-A-thioester and Cys-Peptide-B) using standard solid-phase peptide synthesis (SPPS) and HPLC purification.

-

Confirm the mass of each peptide by mass spectrometry. Ensure peptide purity is >95%.[9]

-

Lyophilize the purified peptides.

-

-

Ligation Buffer Preparation:

-

Ligation Reaction:

-

In an oxygen-free environment (e.g., a glove box or under a stream of argon), dissolve the lyophilized Cys-Peptide-B in the degassed ligation buffer to a final concentration of 1-5 mM.

-

Add the Peptide-A-thioester to the solution to an equimolar concentration (e.g., 1:1 or 1:1.1 ratio).[9][19]

-

Initiate the ligation by adding a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA) or thiophenol, to a final concentration of 20-50 mM.[19]

-

Gently mix the solution and allow the reaction to proceed at room temperature or 37°C.

-

-

Monitoring and Purification:

-

Monitor the reaction progress by taking small aliquots at various time points (e.g., 1, 4, 8, 24 hours), quenching with 0.1% TFA, and analyzing by analytical RP-HPLC and mass spectrometry.

-

Once the reaction is complete (typically indicated by the disappearance of the starting materials), quench the entire reaction mixture by acidifying with trifluoroacetic acid (TFA) to a pH of ~2-3.

-

Purify the final ligated protein product using preparative RP-HPLC.

-

Confirm the mass of the final product and lyophilize for storage.

-

Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of an azide-modified protein with a BCN- or DBCO-containing reagent.[6]

-

Reagent Preparation:

-

Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer (e.g., PBS, pH 7.4).[6] Determine the protein concentration accurately.

-

Prepare a stock solution (e.g., 10 mM) of the strained alkyne reagent (e.g., BCN-PEG4 or DBCO-NHS ester) in an anhydrous organic solvent like DMSO.[6]

-

-

SPAAC Reaction:

-

In a microcentrifuge tube, add the azide-modified protein solution.

-

Add the strained alkyne stock solution to the protein solution. A 2- to 10-fold molar excess of the alkyne reagent over the protein is a common starting point.[6]

-

Note: Keep the final concentration of the organic solvent (e.g., DMSO) low (ideally <5% v/v) to avoid protein denaturation.[6]

-

Gently mix the components by pipetting or brief vortexing.

-

-

Incubation:

-

Incubate the reaction mixture. Typical incubation times are 2-12 hours at room temperature or 12-24 hours at 4°C.[6] The optimal time depends on the reactants and their concentrations.

-

-

Purification and Analysis:

-

Remove the excess, unreacted alkyne reagent using a desalting column (e.g., PD-10), spin filtration, or dialysis, exchanging the buffer as needed.

-

Analyze the final conjugate product to confirm successful ligation. This can be done using SDS-PAGE (which should show a mass shift), mass spectrometry (MALDI-TOF or ESI-MS), or functional assays if the alkyne reagent contained a reporter tag (e.g., a fluorophore).

-

Protocol: Oxime Ligation on a Protein

This protocol describes the labeling of an aldehyde-containing protein with an aminooxy-functionalized probe.[13][14]

-

Reagent Preparation:

-

Prepare the protein containing an aldehyde or ketone group. This is often achieved by site-specific enzymatic modification or incorporation of an unnatural amino acid. Buffer exchange the protein into a reaction buffer (e.g., 100-300 mM sodium phosphate, pH 7).[14]

-

Prepare a stock solution of the aminooxy-containing probe (e.g., aminooxy-biotin) in an appropriate solvent (e.g., water or DMSO).

-

Prepare a stock solution of an aniline catalyst (e.g., 200 mM aniline) in the same reaction buffer.[14]

-

-

Ligation Reaction:

-

In a reaction tube, combine the aldehyde-protein with the aminooxy probe. Molar ratios can vary, but a 5- to 20-fold excess of the aminooxy probe is often used to drive the reaction.

-

Add the aniline catalyst stock solution to the reaction mixture to a final concentration of 10-100 mM.[13][14]

-

Gently mix and incubate the reaction at room temperature for 2-16 hours.

-

-

Monitoring and Purification:

-

Monitor the reaction by mass spectrometry to observe the mass shift corresponding to the covalent addition of the probe.

-

Once complete, the excess small-molecule probe and catalyst can be removed by size-exclusion chromatography (e.g., desalting column) or dialysis.

-

Characterize the final conjugate to determine the labeling efficiency.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Protocols [baseclick.eu]

- 3. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. raineslab.com [raineslab.com]

- 7. researchgate.net [researchgate.net]

- 8. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 15. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Native Chemical Ligation of Highly Hydrophobic Peptides in Ionic Liquid-Containing Media - PMC [pmc.ncbi.nlm.nih.gov]

- 19. royalsocietypublishing.org [royalsocietypublishing.org]

Navigating the Synthesis of Novel Peptides: A Technical Guide to Fmoc-Lys(amino aldehyde)-Boc

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis and drug discovery, the incorporation of non-standard amino acids is a critical strategy for developing novel therapeutics with enhanced properties. One such building block, Fmoc-Lys(amino aldehyde)-Boc, offers a unique reactive handle for site-specific modification and conjugation of peptides. This technical guide provides a comprehensive overview of the available supplier information, purity standards for related compounds, and general experimental protocols relevant to the application of this specialized amino acid derivative.

Supplier and Purity Landscape

Direct sourcing of this compound can be challenging due to its specialized nature. Our research has identified the following supplier:

| Supplier | Compound Name | Catalog Number | Purity Data |

| MedChemExpress | This compound | HY-112516 | HNMR report available upon request.[1] |

While a specific purity percentage for this compound is not readily published, the availability of an HNMR spectrum from the supplier allows researchers to assess the structural integrity and potential impurities of the compound.

For the purpose of contextualizing purity standards within this class of reagents, the following table summarizes the purity of the more common related compound, Fmoc-Lys(Boc)-OH, from various suppliers. This data provides a benchmark for the quality that can be expected for Fmoc-protected lysine (B10760008) derivatives.

| Supplier | Compound Name | Purity |

| CEM Corporation | Fmoc-Lys(Boc)-OH | ≥ 99.0% (HPLC), ≥ 99.8% (Enantiomeric)[2] |

| AnaSpec | Fmoc-Lys(Boc)-OH | ≥95% (HPLC)[3] |

| Sigma-Aldrich | Fmoc-Lys(Boc)-OH | ≥98.0% (HPLC)[4] |

| MedChemExpress | Fmoc-L-Lys (Boc)-OH | 99.94%[5] |

Experimental Protocols: A General Framework

Detailed experimental protocols for the direct application of this compound are not widely published. However, established methods for solid-phase peptide synthesis (SPPS) and chemoselective ligation can be adapted for its use.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of this compound into a peptide sequence follows the general principles of Fmoc-based SPPS. The aldehyde functionality on the lysine side chain is protected by the Boc group during synthesis.

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Methodology:

-

Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin).

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.

-

Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine (B6355638) in DMF.

-

Coupling of this compound: Activate the carboxyl group of this compound using a suitable coupling reagent (e.g., HBTU/DIPEA) and couple it to the deprotected N-terminus of the growing peptide chain.

-

Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids.

-

Cleavage and Deprotection: Once the desired peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group from the lysine side chain) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). This final step reveals the reactive aldehyde functionality.

Chemoselective Ligation: Oxime Formation

The aldehyde group introduced via this compound is a versatile handle for post-synthetic modifications. One of the most common applications is the formation of a stable oxime bond through reaction with an aminooxy-functionalized molecule.

Caption: Schematic of oxime ligation for peptide conjugation.

Methodology:

-

Peptide Preparation: Synthesize and purify the peptide containing the deprotected lysine amino aldehyde.

-

Ligation Reaction: Dissolve the peptide and the aminooxy-functionalized molecule of interest in a suitable buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5).

-

Incubation: Allow the reaction to proceed at room temperature. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

-

Purification: Purify the resulting peptide conjugate using reverse-phase HPLC.

Potential Signaling Pathway Application

While no specific signaling pathways are directly modulated by this compound itself, peptides synthesized with this building block can be used to probe or target various biological pathways. For instance, a peptide designed to bind to a specific cell surface receptor could be conjugated to a cytotoxic drug via the aldehyde handle, creating a targeted drug delivery system.

Caption: Conceptual pathway for targeted drug delivery using a peptide-drug conjugate.

This diagram illustrates a logical relationship where a peptide, functionalized via the lysine aldehyde, directs a conjugated drug to a specific cellular target, leading to a therapeutic outcome.

Conclusion

This compound is a valuable, albeit specialized, tool for peptide chemists and drug developers. While direct supplier and purity information is limited, the availability of the compound from MedChemExpress provides a viable source for researchers. By leveraging established protocols for SPPS and chemoselective ligation, scientists can effectively incorporate this versatile building block to create novel peptide constructs for a wide range of applications, from basic research to the development of targeted therapeutics. The purity benchmarks of related compounds suggest that high-quality material should be attainable, and researchers are encouraged to request analytical data from the supplier to ensure the success of their synthetic endeavors.

References

Methodological & Application

Synthesis of Fmoc-Lys(amino aldehyde)-Boc: Application Notes and Protocols for Researchers

For Immediate Release

Introducing a detailed guide for the synthesis of Fmoc-Lys(amino aldehyde)-Boc, a critical building block for the development of peptide-based therapeutics and probes. This document provides researchers, scientists, and drug development professionals with comprehensive application notes and two distinct, robust protocols for the synthesis of this versatile amino aldehyde derivative.

This compound is a lysine (B10760008) derivative where the α-amino group is protected by a base-labile Fmoc group, the ε-amino group is protected by an acid-labile Boc group, and the C-terminus is an aldehyde. This unique combination of protecting groups makes it an invaluable tool in solid-phase peptide synthesis (SPPS) for the construction of peptides with a C-terminal aldehyde functionality. Peptide aldehydes are a well-established class of reversible inhibitors for various proteases and are also utilized as intermediates for the synthesis of modified peptides. The aldehyde group is sensitive to both acidic and thermal conditions, necessitating careful handling and specific synthetic strategies.[1]

This guide outlines two reliable synthetic pathways starting from the commercially available Fmoc-Lys(Boc)-OH:

-

Route A: Two-Step Synthesis via Alcohol Intermediate. This classic approach involves the reduction of the carboxylic acid to a primary alcohol, followed by a mild oxidation to the desired aldehyde.

-

Route B: Synthesis via Weinreb Amide Intermediate. This method proceeds through the formation of a stable N-methoxy-N-methylamide (Weinreb amide), which is then selectively reduced to the aldehyde.

Data Presentation

The following tables summarize the expected quantitative data for each synthetic route, allowing for a clear comparison of the two methodologies.

Table 1: Summary of Yields and Purity for Route A

| Step | Product | Typical Yield (%) | Purity (%) (by HPLC) |

| 1. Reduction of Carboxylic Acid | Fmoc-Lys(Boc)-ol | 85-95 | >95 |

| 2. Oxidation of Alcohol | This compound | 70-85 | >98 |

| Overall Yield | 60-80 |

Table 2: Summary of Yields and Purity for Route B

| Step | Product | Typical Yield (%) | Purity (%) (by HPLC) |

| 1. Weinreb Amide Formation | Fmoc-Lys(Boc)-Weinreb Amide | 90-98 | >97 |

| 2. Reduction of Weinreb Amide | This compound | 80-90 | >98 |

| Overall Yield | 72-88 |

Experimental Protocols

Route A: Two-Step Synthesis via Alcohol Intermediate

This route involves the initial reduction of the carboxylic acid of Fmoc-Lys(Boc)-OH to the corresponding alcohol, Fmoc-Lys(Boc)-ol, followed by a mild oxidation to yield the target amino aldehyde.

Diagram of the experimental workflow for Route A.

Caption: Workflow for the synthesis of this compound via an alcohol intermediate.

Protocol 1: Reduction of Fmoc-Lys(Boc)-OH to Fmoc-Lys(Boc)-ol

-

Materials:

-

Fmoc-Lys(Boc)-OH

-

Anhydrous Tetrahydrofuran (THF)

-

Borane-tetrahydrofuran complex solution (1 M in THF)

-

Methanol

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

Dissolve Fmoc-Lys(Boc)-OH (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add borane-THF complex solution (1.5 equivalents) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench the excess borane (B79455) by the slow dropwise addition of methanol until gas evolution ceases.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain Fmoc-Lys(Boc)-ol as a white solid.

-

Protocol 2: Oxidation of Fmoc-Lys(Boc)-ol to this compound

-

Materials:

-

Fmoc-Lys(Boc)-ol

-

Anhydrous Dichloromethane (DCM)

-

Dess-Martin Periodinane (DMP)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve Fmoc-Lys(Boc)-ol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add Dess-Martin Periodinane (1.5 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solutions.

-

Stir vigorously until the solid dissolves and the layers become clear.

-

Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound as a white solid. Note that the product is heat and acid-sensitive and should be stored at low temperatures.

-

Route B: Synthesis via Weinreb Amide Intermediate

This alternative route involves the conversion of Fmoc-Lys(Boc)-OH to its corresponding Weinreb amide, which is then selectively reduced to the aldehyde using a hydride reducing agent. This method often provides higher overall yields.

Diagram of the experimental workflow for Route B.

Caption: Workflow for the synthesis of this compound via a Weinreb amide intermediate.

Protocol 3: Synthesis of Fmoc-Lys(Boc)-Weinreb Amide

-

Materials:

-

Fmoc-Lys(Boc)-OH

-

N,O-Dimethylhydroxylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of Fmoc-Lys(Boc)-OH (1 equivalent), N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF, add DIPEA (3 equivalents) and stir for 10 minutes at 0 °C.

-

Add EDC (1.2 equivalents) and stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, dilute with ethyl acetate and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain Fmoc-Lys(Boc)-Weinreb amide as a white solid.

-

Protocol 4: Reduction of Fmoc-Lys(Boc)-Weinreb Amide to this compound

-

Materials:

-

Fmoc-Lys(Boc)-Weinreb Amide

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium aluminum hydride (LiAlH₄)

-

Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the Fmoc-Lys(Boc)-Weinreb amide (1 equivalent) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LiAlH₄ (1 M in THF, 1.1 equivalents) dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound as a white solid. As mentioned previously, the product is sensitive and should be handled accordingly.

-

References

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing an Amino Aldehyde on the Lysine Side Chain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide aldehydes are a pivotal class of molecules in drug discovery and chemical biology, often acting as potent and reversible inhibitors of proteases. The aldehyde functionality can form a hemiacetal adduct with the catalytic serine or cysteine residues in the active site of these enzymes. This document provides a detailed protocol for the solid-phase synthesis of peptides containing an amino aldehyde on the side chain of a lysine (B10760008) residue, a structure analogous to allysine.

The direct incorporation of an unprotected amino aldehyde during solid-phase peptide synthesis (SPPS) is challenging due to the high reactivity of the aldehyde group. The protocol outlined herein is based on a robust and bio-inspired, post-synthetic modification of a lysine residue on the solid support. This method involves the initial incorporation of a lysine derivative with an orthogonally protected side chain, followed by a series of on-resin chemical transformations to generate the desired aldehyde functionality. This strategy ensures compatibility with standard Fmoc-SPPS and allows for the precise, site-specific installation of the amino aldehyde.

The key steps of this protocol are:

-

Standard Fmoc-based solid-phase peptide synthesis to assemble the desired peptide sequence, incorporating Fmoc-L-Lys(Mtt)-OH at the position designated for modification.

-

Selective deprotection of the acid-labile 4-methyltrityl (Mtt) group from the lysine side chain.

-

On-resin reductive dimethylation of the liberated ε-amino group of lysine.

-

Chemoselective oxidation of the dimethylated lysine side chain to the corresponding amino aldehyde.[1][2]

-

Final cleavage of the peptide from the resin and global deprotection of other side-chain protecting groups.

This methodology provides a reliable route to synthesize peptide amino aldehydes for various research applications, including inhibitor screening and the development of chemical probes.

Experimental Protocols

Protocol 1: Standard Fmoc-Solid Phase Peptide Synthesis (SPPS)

This protocol describes the general steps for assembling the peptide on a solid support up to the point of the lysine side-chain modification.

1.1. Resin Swelling:

-

Place the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

1.2. Fmoc Deprotection:

-

Drain the DMF from the swelled resin.

-

Add a solution of 20% piperidine (B6355638) in DMF to the resin.

-